molecular formula C19H17ClN2O3S B3036043 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide CAS No. 338960-28-4

4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide

Cat. No.: B3036043
CAS No.: 338960-28-4
M. Wt: 388.9 g/mol
InChI Key: WMHXTLKDPNZPLY-UHFFFAOYSA-N
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Description

4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-13-21-15(12-26(23)18-9-3-14(20)4-10-18)11-19(22-13)25-17-7-5-16(24-2)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHXTLKDPNZPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)CS(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141152
Record name 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338960-28-4
Record name 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338960-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the pyrimidine intermediate with 4-methoxyphenol.

    Sulfoxidation: The final step involves the oxidation of the sulfur atom to form the sulfoxide group.

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.

Chemical Reactions Analysis

4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar compounds include:

    4-Chlorophenyl sulfoxide: This compound shares the sulfoxide group but lacks the pyrimidine and methoxyphenoxy groups.

    4-Chlorothiophenol: This compound has a thiol group instead of a sulfoxide group.

    4-Chlorophenol: This compound lacks the sulfoxide and pyrimidine groups.

The uniqueness of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Biological Activity

4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a chloro group at the 4-position, a methoxyphenoxy substituent at the 6-position, and a methyl group at the 2-position. Its molecular formula is C15H16ClN2O3S, with a molecular weight of approximately 335.81 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial effects against various bacterial strains. For instance, derivatives of pyrimidine have shown effectiveness against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Research has highlighted the potential of this compound to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Compounds in the pyrimidine class have been investigated for their anticancer properties, with some derivatives showing promising results in inhibiting tumor growth and proliferation .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound can disrupt normal cellular processes, leading to therapeutic effects.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that are crucial for cell survival and proliferation, contributing to its anticancer and antimicrobial activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:

  • Antibacterial Activity Study :
    • A study tested several pyrimidine derivatives against bacterial strains and found that certain compounds exhibited significant antibacterial activity with IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting potential as new antibacterial agents .
  • Enzyme Inhibition Research :
    • Docking studies have provided insights into how these compounds interact with target enzymes, revealing strong binding affinities that correlate with their inhibitory activities .
  • Cancer Research :
    • Investigations into the anticancer properties of related compounds have shown promising results in vitro, with some derivatives demonstrating significant cytotoxicity against cancer cell lines .

Comparative Analysis

To better understand the uniqueness and potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-6-(4-methoxyphenoxy)pyrimidineSimilar pyrimidine structureLacks methyl group at position 2
Pyrido[2,3-d]pyrimidin-5-oneDifferent heterocyclic structureNotable for distinct biological activity
6-Chloro-2-methoxypyrimidin-4-amineAmino group substitutionExhibits different pharmacological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 2
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide

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